molecular formula C5H11NO4S B182206 Methyl 4-sulfamoylbutanoate CAS No. 175476-51-4

Methyl 4-sulfamoylbutanoate

Cat. No. B182206
M. Wt: 181.21 g/mol
InChI Key: OKGHUVNCEBPCLY-UHFFFAOYSA-N
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Description

“Methyl 4-sulfamoylbutanoate” is an organic compound with the molecular formula C5H11NO4S . It is commonly used as a building block in the synthesis of various pharmaceuticals.


Synthesis Analysis

The synthesis of “Methyl 4-sulfamoylbutanoate” involves several steps. One method involves the use of potassium hydroxide and heating for 4 hours . Another method involves the use of sodium hydroxide, 1,8-diazabicyclo [5.4.0]undec-7-ene, 1,1’-carbonyldiimidazole, in tetrahydrofuran, methanol, water, and 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran in acetonitrile .


Molecular Structure Analysis

The molecular structure of “Methyl 4-sulfamoylbutanoate” is characterized by the presence of a sulfamoyl group attached to a butanoate group . The molecular weight of the compound is 181.21 Da .


Physical And Chemical Properties Analysis

“Methyl 4-sulfamoylbutanoate” is a powder at room temperature . It has a melting point of 49-50 degrees Celsius . The compound is not likely mobile in the environment due to its low water solubility .

Scientific Research Applications

1. Catalytic Applications

Methyl 4-sulfamoylbutanoate's structure is related to sulfamic acid, which has been identified as an efficient catalyst in the acetolysis of cyclic ethers, offering a greener alternative to metal-containing acids. This acid promotes the conversion of tetrahydrofuran (THF) to 1,4-diacetoxybutane and is applicable for other cyclic ethers as well (Wang et al., 2004).

2. Biomedical Applications

The structure of Methyl 4-sulfamoylbutanoate is related to sulfonamide antibiotics. Antibodies raised against sulfonamide antibiotic congeners have been used to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of these antibiotics in milk samples, indicating its relevance in ensuring food safety and public health (Adrián et al., 2009).

3. Environmental and Health Studies

The chemical structure is also related to perfluoroalkyl acids (PFAAs) which have been studied for their impact on human health. PFAAs like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) are known for their persistence in the environment and potential health risks. Studies have investigated the associations between serum PFAAs and LINE-1 DNA methylation, a potential marker of cardiovascular risk (Watkins et al., 2014).

4. Pharmaceutical Applications

Compounds structurally related to Methyl 4-sulfamoylbutanoate have been explored in pharmaceutical applications. Conjugates of sulindac, an analgesic and anti-inflammatory agent, have been synthesized to minimize gastrointestinal toxicity without losing anti-inflammatory and analgesic activities. This approach demonstrates the compound's potential in drug formulation to reduce side effects (Nirmal et al., 2015).

Safety And Hazards

“Methyl 4-sulfamoylbutanoate” is associated with several safety hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

“Methyl 4-sulfamoylbutanoate” is used in various scientific experiments and is a building block in the synthesis of various pharmaceuticals. Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed briefly .

properties

IUPAC Name

methyl 4-sulfamoylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGHUVNCEBPCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441008
Record name Methyl 4-sulfamoylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-sulfamoylbutanoate

CAS RN

175476-51-4
Record name Methyl 4-sulfamoylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-sulfamoylbutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-sulfamoylbutyric acid (2.53 g, 15.1 mmol), methanol (25 ml), trimethylorthoformate (10 ml, approx 5 eq) and polystyrene-bound toluenesulfonic acid (0.58 g) was stirred at 60° C. After 19 h the mixture was decantated from the catalyst and concentrated to yield 2.70 g (99%) of the title ester as an oil.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
polystyrene
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
99%

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